

In-Depth Technical Guide to DPPC-d71: Chemical Structure and Isotopic Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

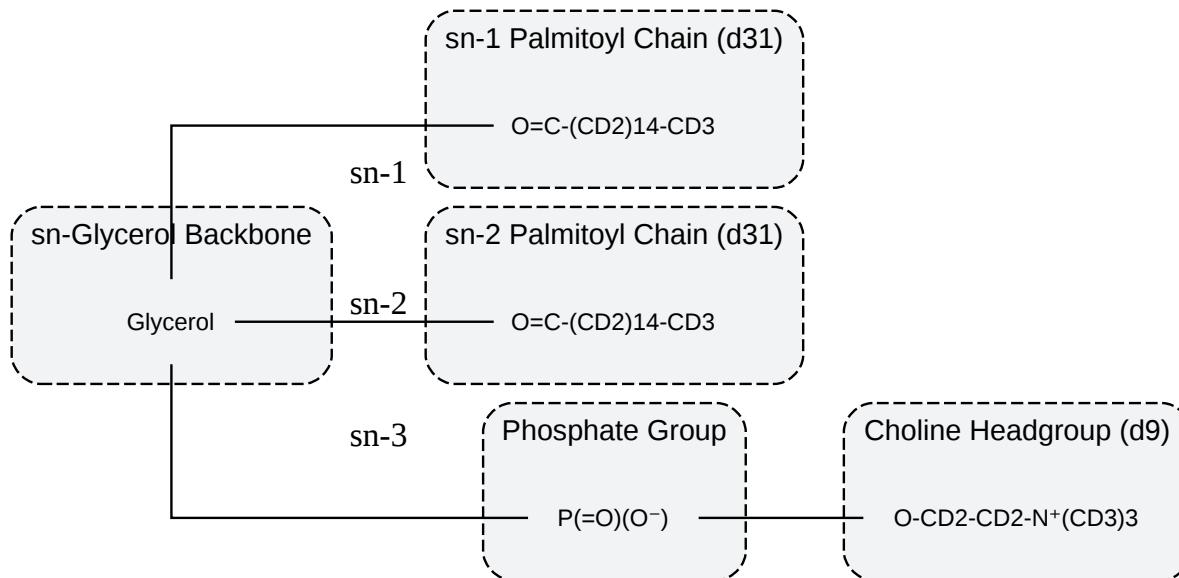
Compound Name: **DPPC-d71**

Cat. No.: **B15552625**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (**DPPC-d71**), a deuterated phospholipid crucial for advanced research in membrane science, drug delivery, and structural biology. This document details its chemical structure, isotopic labeling, physicochemical properties, and its application in sophisticated analytical techniques.


Chemical Structure and Isotopic Labeling

DPPC-d71 is a saturated phospholipid where 71 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it an invaluable tool for techniques such as nuclear magnetic resonance (NMR) spectroscopy and neutron scattering, where the difference in nuclear properties between hydrogen and deuterium provides unique analytical advantages.

The isotopic labeling in **DPPC-d71** is strategically distributed across the molecule. The two palmitoyl acyl chains are perdeuterated, contributing 62 deuterium atoms (d62). The remaining nine deuterium atoms (d9) are located on the choline headgroup. This specific labeling pattern allows researchers to probe the structure and dynamics of both the hydrophobic core and the hydrophilic headgroup of lipid bilayers independently.

Chemical Formula: C40H9D71NO8P

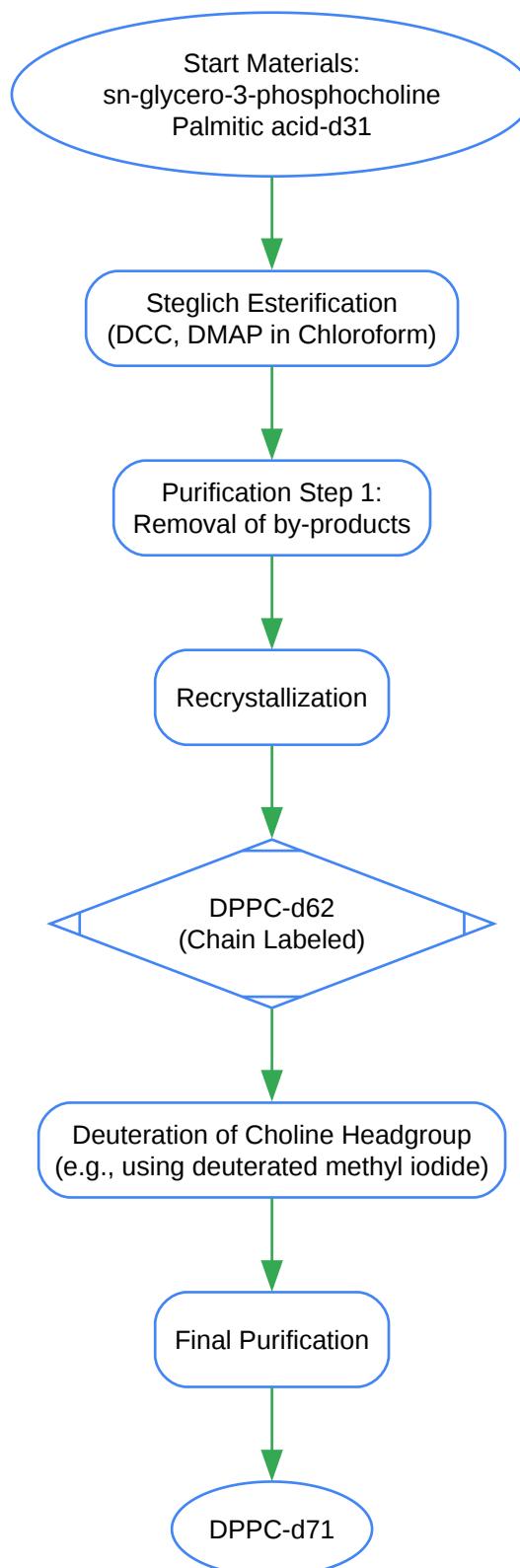
Below is a diagram illustrating the chemical structure of **DPPC-d71**, highlighting the positions of the deuterium atoms.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **DPPC-d71** with deuterated palmitoyl chains and choline headgroup.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of **DPPC-d71** compared to its non-deuterated counterpart, DPPC. This and other key properties are summarized in the table below.


Property	DPPC (Non-labeled)	DPPC-d71
Chemical Formula	C40H80NO8P	C40H9D71NO8P
Molecular Weight	734.04 g/mol	805.5 g/mol [1]
Synonyms	1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine	d71-DPPC; 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphocholine-d9; Dipalmitoyl phosphatidylcholine-d71 [1]
Isotopic Purity	N/A	≥98%
Physical State	White powder	Solid
Storage Temperature	-20°C	-20°C [1]

Synthesis of DPPC-d71

The synthesis of **DPPC-d71** is a multi-step process that involves the use of deuterated precursors. While specific proprietary protocols may vary, a general synthetic strategy involves the esterification of sn-glycero-3-phosphocholine with deuterated palmitic acid.

A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. The starting materials are sn-glycero-3-phosphocholine and perdeuterated palmitic acid (palmitic acid-d31).

The general workflow for the synthesis is outlined below:

[Click to download full resolution via product page](#)

Caption: General workflow for the chemical synthesis of **DPPC-d71**.

Experimental Protocols: Applications in Advanced Research

DPPC-d71 is instrumental in a variety of biophysical and analytical techniques. Its unique isotopic composition allows for the selective observation of different parts of the lipid molecule and their interactions within a membrane environment.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of lipid membranes. The use of deuterated lipids like **DPPC-d71** simplifies the complex proton NMR spectra and allows for the determination of molecular order and dynamics.

Objective: To determine the order parameters of the acyl chains and the dynamics of the headgroup in a DPPC bilayer.

Methodology:

- **Liposome Preparation:**
 - **DPPC-d71** is dissolved in chloroform or a chloroform/methanol mixture.
 - The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
 - The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to form multilamellar vesicles (MLVs).
 - The MLV suspension is subjected to several freeze-thaw cycles to ensure homogeneity.
- **NMR Sample Packing:**
 - The hydrated lipid dispersion is centrifuged to form a pellet.
 - The pellet is carefully packed into a solid-state NMR rotor.
- **NMR Data Acquisition:**

- The rotor is placed in the NMR spectrometer.
- Deuterium (²H) NMR spectra are acquired using a quadrupolar echo pulse sequence.
- Experiments are typically performed at various temperatures to study phase transitions.
- Data Analysis:
 - The quadrupolar splitting in the ²H NMR spectrum is measured.
 - The order parameter (SCD) for each deuterated segment is calculated from the quadrupolar splitting. This provides information about the motional freedom of the C-D bonds along the acyl chains and in the headgroup.

Neutron Scattering

Neutron scattering is a technique used to study the structure of materials at the atomic and molecular scale. The large difference in the neutron scattering length of hydrogen and deuterium makes isotopic substitution an extremely powerful tool in neutron scattering studies of biological membranes. By using **DPPC-d71** in combination with different H₂O/D₂O mixtures, specific components of a membrane system can be made "invisible" to neutrons, allowing for the detailed structural characterization of the remaining components.

Objective: To determine the thickness and structure of a DPPC bilayer.

Methodology:

- Sample Preparation (Supported Lipid Bilayer):
 - A silicon substrate is cleaned and functionalized.
 - A solution of **DPPC-d71** in an organic solvent is spread on a water subphase in a Langmuir-Blodgett trough.
 - The lipid monolayer is compressed to the desired surface pressure.
 - The monolayer is transferred to the silicon substrate to form a supported lipid bilayer.

- Neutron Reflectometry Experiment:
 - The supported lipid bilayer is mounted in a sample cell that allows for the exchange of the aqueous phase.
 - The sample is placed in a neutron reflectometer.
 - The reflectivity of neutrons from the sample is measured as a function of the scattering vector (Q_z).
 - Measurements are performed with different H_2O/D_2O ratios (contrast variation) to highlight different parts of the bilayer.
- Data Analysis:
 - The reflectivity profiles are fitted to a model of the scattering length density (SLD) profile of the bilayer.
 - The SLD profile provides information about the thickness, composition, and roughness of the different layers of the membrane (e.g., headgroups, acyl chains).

The general experimental workflow for studying lipid membranes using deuterated lipids is depicted below:

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the application of **DPPC-d71** in biophysical studies.

Conclusion

DPPC-d71 is a powerful tool for researchers in the fields of membrane biophysics, drug development, and materials science. Its specific isotopic labeling allows for detailed structural and dynamic studies of lipid bilayers that are not possible with non-labeled lipids. The

methodologies outlined in this guide provide a starting point for the application of **DPPC-d71** in advanced research, enabling a deeper understanding of the complex behavior of biological membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to DPPC-d71: Chemical Structure and Isotopic Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552625#dppc-d71-chemical-structure-and-isotopic-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com